(E)-N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a pyridine ring and a trimethoxyphenyl group connected by a propenamide linkage. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-pyridinecarboxaldehyde and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with an appropriate amine to form the corresponding imine.
Reduction: The imine is then reduced to the corresponding amine.
Amidation: The final step involves the amidation of the amine with an appropriate acid chloride or anhydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE: A similar compound without the (E)-configuration.
N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPANAMIDE: A compound with a saturated propenamide linkage.
N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE: A compound with a longer carbon chain.
Uniqueness
(E)-N-(2-PYRIDYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific (E)-configuration, which can influence its biological activity and chemical reactivity. This configuration may result in different interactions with molecular targets compared to its (Z)-isomer or other similar compounds.
Properties
IUPAC Name |
(E)-N-pyridin-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-21-13-10-12(11-14(22-2)17(13)23-3)7-8-16(20)19-15-6-4-5-9-18-15/h4-11H,1-3H3,(H,18,19,20)/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKRXBBOESXYPD-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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